6-Hydroxyisoquadrone
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Overview
Description
6-Hydroxyisoquadrone is a naturally occurring sesquiterpene, a member of the quadrane family of compounds. These compounds are known for their complex polycyclic structures and significant biological activities. This compound was first isolated from the fungus Aspergillus terreus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisoquadrone involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the polycyclic core, followed by specific hydroxylation to introduce the hydroxy group at the desired position. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the polycyclic structure .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the potential for large-scale synthesis exists, particularly through biotechnological methods involving the fermentation of Aspergillus terreus or other genetically modified microorganisms capable of producing the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyisoquadrone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with potential unique biological activities .
Scientific Research Applications
6-Hydroxyisoquadrone has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex polycyclic structures and their reactivity.
Mechanism of Action
The mechanism of action of 6-Hydroxyisoquadrone involves its interaction with various molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antitumor effects. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Quadrone: Another member of the quadrane family, known for its potent biological activities.
Isoquadrone: A structural isomer with similar biological properties.
8-Hydroxyquadrone: Another hydroxylated derivative with unique biological activities
Uniqueness: 6-Hydroxyisoquadrone stands out due to its specific hydroxylation pattern, which imparts unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
93078-74-1 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
5-(hydroxymethyl)-12,12-dimethyl-6-oxatetracyclo[6.5.0.01,5.02,11]tridecane-4,7-dione |
InChI |
InChI=1S/C15H20O4/c1-13(2)6-14-9-4-3-8(13)10(14)5-11(17)15(14,7-16)19-12(9)18/h8-10,16H,3-7H2,1-2H3 |
InChI Key |
WUCRGJAHBCTMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC23C4CCC1C2CC(=O)C3(OC4=O)CO)C |
Origin of Product |
United States |
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